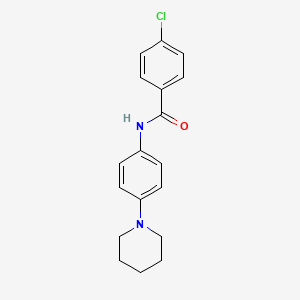

(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

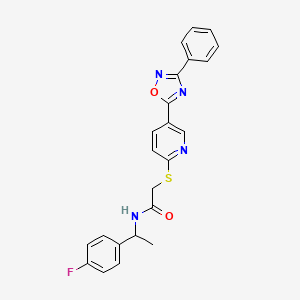

This compound is a complex organic molecule that contains an azetidine ring, which is a four-membered cyclic amine, and a trifluoroethoxy group, which is often used in pharmaceuticals to improve stability and lipophilicity . The molecule also contains a trimethoxyphenyl group, which is a phenyl ring substituted with three methoxy groups.

Molecular Structure Analysis

The azetidine ring in this compound is likely to impart some degree of strain to the molecule due to its small ring size. The trifluoroethoxy group is likely to be quite electronegative due to the presence of the fluorine atoms, and the trimethoxyphenyl group is likely to contribute to the overall aromaticity of the molecule .Applications De Recherche Scientifique

Catalytic Asymmetric Reactions

Azetidine derivatives have been evaluated for their potential in catalytic asymmetric reactions. For example, enantiopure azetidine compounds have shown effectiveness in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. Such asymmetric syntheses are crucial in the production of chiral molecules, which are important in pharmaceuticals and agrochemicals (Wang et al., 2008).

Antioxidant Properties

Compounds structurally related to azetidines, particularly those with trimethoxy phenyl groups, have been synthesized and evaluated for their in vitro antioxidant properties. The introduction of specific substituents on the azetidine ring and associated phenyl groups has shown to enhance antioxidant activity, which could be beneficial in developing therapeutic agents aimed at mitigating oxidative stress (Jaishree et al., 2012).

Synthesis of Fused Nitrogen Heterocycles

Azetidine and related compounds with trifluoromethyl groups have been utilized in the synthesis of various fused nitrogen heterocycles. These heterocycles are important in the development of new pharmaceuticals due to their potential biological activity. The process involves radical cyclization of dihydropyridones, indicating the versatility of azetidine derivatives in complex organic synthesis (Okano et al., 1996).

Bromination Reactions

Bromination studies of compounds with dimethoxy and trimethoxy phenyl groups have led to the isolation of new products with potential applications in further synthetic transformations. The selective O-demethylation observed during these bromination reactions highlights the reactivity of these compounds under different conditions, which could be relevant for the functionalization of (3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone (Çetinkaya et al., 2011).

Antimicrobial Activity

Azetidine derivatives have been explored for their antimicrobial activity, with certain modifications to the azetidine core structure showing significant activity against Gram-negative bacteria. This indicates the potential of azetidine-containing compounds in the development of new antimicrobial agents (Woulfe & Miller, 1985).

Propriétés

IUPAC Name |

[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO5/c1-21-11-5-4-10(12(22-2)13(11)23-3)14(20)19-6-9(7-19)24-8-15(16,17)18/h4-5,9H,6-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELHDRLYBVYNHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)(2,3,4-trimethoxyphenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-{methyl[2-(pyridin-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2718343.png)

![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-N-phenyl-2-thiophenesulfonamide](/img/structure/B2718348.png)

![3-methyl-2-[(3-methylbenzyl)thio]-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2718351.png)

![Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)

![3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718358.png)

![4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2718361.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2718362.png)